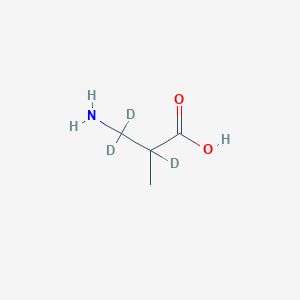

3-Amino-2-methylpropanoic acid-d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C4H9NO2 |

|---|---|

分子量 |

106.14 g/mol |

IUPAC名 |

3-amino-2,3,3-trideuterio-2-methylpropanoic acid |

InChI |

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i2D2,3D |

InChIキー |

QCHPKSFMDHPSNR-UHVFUKFASA-N |

異性体SMILES |

[2H]C([2H])(C([2H])(C)C(=O)O)N |

正規SMILES |

CC(CN)C(=O)O |

製品の起源 |

United States |

Quantitative Bioanalysis:the Foremost Application is in the Development and Validation of Robust Analytical Methods, Typically Using Liquid Chromatography Tandem Mass Spectrometry Lc Ms/ms , for the Precise Quantification of Baiba in Various Biological Matrices.nih.govnih.govresearch in This Area Involves:

Method Development: Establishing protocols for extracting BAIBA from complex samples like human plasma, serum, urine, or muscle tissue. nih.gov

Pharmacokinetic Studies: Accurately measuring the concentration of BAIBA over time in response to interventions such as exercise, diet, or the administration of therapeutic agents. nih.gov

Clinical and Epidemiological Studies: Correlating BAIBA levels with physiological states, metabolic diseases (e.g., obesity, diabetes), and cardiovascular health to understand its role as a biomarker. mdpi.comnih.gov This includes distinguishing between the D- and L-enantiomers, which have different metabolic origins and may have distinct biological roles. nih.govnih.gov

Metabolic Flux and Pathway Analysis:although Less Common Than Its Use As an Internal Standard, +/ 3 Amino Iso Butyric 2,3,3 D3 Acid Can Be Employed As a Tracer to Investigate the Metabolic Fate of Baiba.nih.govnih.govthe Research Scope Includes:

Chemical Synthesis Routes for Deuterated 3-Aminoisobutyric Acid Analogs

The synthesis of β-deuterated amino acids presents a significant challenge in organic chemistry. researchgate.netacs.orgnih.gov While methods for α-deuteration are more established, selective introduction of deuterium (B1214612) at the β-position requires specific catalytic systems. researchgate.net

One promising approach for the synthesis of β-deuterated amino acids involves a palladium-catalyzed hydrogen-deuterium (H/D) exchange. acs.orgnih.gov This method utilizes a palladium catalyst, such as palladium(II) acetate, to facilitate the exchange of β-protons of an N-protected amino amide with deuterium from a source like heavy water (D₂O). acs.org The general mechanism is proposed to involve the formation of a cyclopalladium complex, which then undergoes cleavage of the C-Pd bond with a deuterated acid to introduce the deuterium atom at the β-position. acs.org

A potential synthetic route to (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid could be adapted from this palladium-catalyzed H/D exchange methodology. The synthesis would likely commence with a suitable N-protected derivative of 3-aminoisobutyric acid. This precursor would then be subjected to the palladium-catalyzed H/D exchange conditions to achieve deuteration at the C2 and C3 positions. The final step would involve the deprotection of the amino and carboxyl groups to yield the desired (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid.

The reaction conditions, such as the choice of palladium catalyst, solvent, temperature, and reaction time, would need to be optimized to achieve high levels of deuterium incorporation specifically at the desired positions. The reaction shows excellent site-selectivity for the β-position in other amino amides. acs.org

| Starting Material | Key Reagents | Intermediate | Final Product |

| N-protected 3-aminoisobutyric acid amide | Pd(OAc)₂, D₂O | N-protected-3-amino-iso-butyric-2,3,3-d3 acid amide | (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid |

Biocatalytic Approaches for Enantiopure Deuterated 3-Aminoisobutyric Acid Production

Biocatalysis offers a highly selective and environmentally friendly alternative to chemical synthesis for the production of enantiopure amino acids. Enzymes can catalyze reactions with high stereospecificity, yielding products with excellent enantiomeric excess.

While direct biocatalytic synthesis of D-3-Aminoisobutyric Acid-d3 has not been explicitly reported, a potential route can be extrapolated from the synthesis of the non-deuterated D-enantiomer. The synthesis of D-amino acids can be achieved through various enzymatic methods, including the use of D-amino acid aminotransferases or the enantioselective deamination of a racemic mixture. sigmaaldrich.com

A plausible strategy for producing D-3-Aminoisobutyric Acid-d3 would involve the use of a deuterated precursor, such as a deuterated crotonic acid analog. This deuterated substrate could then be subjected to a biocatalytic system employing an engineered aspartase. For instance, engineered aspartase mutants have shown high activity and selectivity in converting crotonic acid to (R)-3-aminobutyric acid (the D-enantiomer). mdpi.com By providing a deuterated crotonic acid substrate to such a system, it is conceivable that D-3-Aminoisobutyric Acid-d3 could be produced with high enantiomeric purity.

The biocatalytic production of L-3-aminoisobutyric acid has been successfully demonstrated using microorganisms that possess dihydropyrimidinase activity. scielo.brscielo.br Specifically, Pseudomonas aeruginosa has been employed as an enantiospecific biocatalyst for the synthesis of R(-)-3-aminoisobutyric acid, which corresponds to the L-enantiomer. scielo.brscielo.br

| Biocatalyst | Substrate | Key Step | Product |

| Engineered Aspartase | Deuterated Crotonic Acid | Enantioselective amination | D-3-Aminoisobutyric Acid-d3 |

| Pseudomonas aeruginosa | Deuterated Dihydrothymine (B131461) | Enantioselective hydrolysis | L-3-Aminoisobutyric Acid-d3 |

Validation of Isotopic Enrichment and Positional Specificity in Deuterated Variants

The confirmation of isotopic enrichment and the precise location of deuterium atoms within the molecule are critical for the validation of any deuterated compound. A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose.

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the degree of isotopic enrichment. By comparing the mass spectra of the deuterated and non-deuterated compounds, the incorporation of deuterium can be quantified based on the shift in the molecular ion peak.

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, including the specific sites of deuteration. In ¹H NMR spectroscopy, the disappearance or reduction of signals corresponding to the protons that have been replaced by deuterium confirms the position of the isotopic label. For (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid, one would expect the signals for the protons at the C2 and C3 positions to be absent or significantly diminished in the ¹H NMR spectrum. chemicalbook.com Furthermore, ¹³C NMR can also be used to confirm the deuteration, as the carbon signals coupled to deuterium will exhibit characteristic splitting patterns and changes in chemical shift. The Biological Magnetic Resonance Bank (BMRB) provides reference spectra for DL-3-aminoisobutyric acid which can be used for comparison. bmrb.io

Stereochemical Analysis of Synthesized (+/-)-3-Amino-iso-butyric-2,3,3-d3 Acid

For the enantiopure forms of deuterated 3-aminoisobutyric acid, it is essential to determine the stereochemical purity. Chiral high-performance liquid chromatography (HPLC) is a widely used and effective method for separating enantiomers. By using a chiral stationary phase, the D- and L-enantiomers of the deuterated amino acid can be resolved into two distinct peaks. The relative area of these peaks allows for the calculation of the enantiomeric excess (e.e.).

Polarimetry is another technique used to determine the stereochemistry of a chiral molecule. Each enantiomer rotates plane-polarized light in opposite directions. The specific rotation [α]D value can be measured and compared to the literature values for the non-deuterated enantiomers to confirm the absolute configuration of the synthesized deuterated product. For example, the reported specific rotation for D-3-aminoisobutyric acid is -13±2° (c = 1 in 0.5 M HCl). sigmaaldrich.com

| Analytical Technique | Purpose | Expected Outcome for (+/-)-3-Amino-iso-butyric-2,3,3-d3 Acid |

| High-Resolution Mass Spectrometry (HR-MS) | Determine isotopic enrichment | Molecular ion peak shifted corresponding to the mass of three deuterium atoms. |

| ¹H NMR Spectroscopy | Confirm positional specificity of deuteration | Absence or significant reduction of signals for protons at C2 and C3. |

| ¹³C NMR Spectroscopy | Confirm positional specificity of deuteration | Altered splitting patterns and chemical shifts for C2 and C3. |

| Chiral HPLC | Determine enantiomeric purity | For racemic mixture, two peaks of equal area. For enantiopure samples, a single dominant peak. |

| Polarimetry | Determine absolute configuration | For racemic mixture, no optical rotation. For enantiopure samples, specific rotation corresponding to the D or L enantiomer. |

Advanced Analytical Methodologies Utilizing +/ 3 Amino Iso Butyric 2,3,3 D3 Acid

Application as an Internal Standard in Quantitative Mass Spectrometry for Metabolomics

The use of stable isotope-labeled compounds as internal standards is considered the gold standard in quantitative mass spectrometry. nih.gov These standards, such as (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid, exhibit nearly identical chemical and physical properties to the analyte of interest, but have a different mass. This allows them to be distinguished by the mass spectrometer, while co-eluting chromatographically with the endogenous analyte. This co-elution ensures that any variations in sample extraction, derivatization efficiency, injection volume, and ionization efficiency affect both the analyte and the internal standard equally, allowing for accurate and precise quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules like BAIBA in complex biological matrices. The use of (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid (d3-BAIBA) as an internal standard is integral to robust LC-MS/MS methods.

In a typical workflow, a known amount of d3-BAIBA is spiked into biological samples, such as plasma or serum, prior to protein precipitation. nih.gov The samples are then subjected to extraction and chromatographic separation, often using hydrophilic interaction liquid chromatography (HILIC) or a chiral column to separate the D- and L-enantiomers of BAIBA. nih.govnih.gov Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov Specific precursor-to-product ion transitions are monitored for both the endogenous BAIBA and the d3-BAIBA internal standard.

A study developing a method for DMGV-related metabolites utilized d3-BAIBA as one of the internal standards. nih.gov While specific MRM transitions for d3-BAIBA were not detailed in the abstract, the study highlighted its utility in ensuring quantitative accuracy. nih.gov Another study quantifying isomeric aminobutyric acids in human serum employed a chiral column and a Shimadzu LCMS-8050 triple quadrupole mass spectrometer. nih.gov

Here is an example of typical parameters that would be established during method development for the analysis of BAIBA using d3-BAIBA as an internal standard:

| Parameter | Description | Example Value/Condition |

|---|---|---|

| Chromatography | HILIC or Chiral Column | BEH Amide (100 x 2.1 mm, 1.7 µm) or SPP-TeicoShell (150 x 4.6 mm, 2.7 µm) |

| Mobile Phase A | Aqueous phase with additives | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |

| Mobile Phase B | Organic phase with additives | Acetonitrile with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | - |

| MRM Transition (BAIBA) | Precursor ion [M+H]+ → Product ion | m/z 104 → 87 |

| MRM Transition (d3-BAIBA) | Precursor ion [M+H]+ → Product ion | m/z 107 → 90 |

| Sample Preparation | Protein precipitation | Acetonitrile |

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas chromatography-mass spectrometry (GC-MS) is another common platform for metabolomics analysis. Due to the polar nature of amino acids like BAIBA, derivatization is required to increase their volatility for GC analysis. sigmaaldrich.com Common derivatization methods include silylation, such as with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), or acylation followed by esterification. sigmaaldrich.comnih.gov

When using (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid as an internal standard in GC-MS, it is added to the sample prior to the derivatization step. This ensures that any variability in the derivatization reaction efficiency is accounted for. The derivatized analyte and internal standard are then separated on a GC column and detected by the mass spectrometer, typically in selected ion monitoring (SIM) or MRM mode.

A study on the stereodifferentiation of 3-aminoisobutyric acid in human urine utilized derivatization with methyl chloroformate (MCF) followed by enantioselective multidimensional GC-MS. nih.gov While this study did not explicitly mention the use of d3-BAIBA, a deuterated internal standard would be ideal for such a method to ensure accurate quantification.

The following table outlines a general protocol for the analysis of BAIBA using GC-MS with a deuterated internal standard:

| Step | Procedure | Example Reagents/Conditions |

|---|---|---|

| 1. Sample Preparation | Spike sample with d3-BAIBA internal standard. | - |

| 2. Derivatization | Two-step process of methoximation followed by silylation. nih.gov | Methoxyamine hydrochloride in pyridine, followed by MSTFA. |

| 3. GC Separation | Separation on a capillary column. | DB-5ms or similar non-polar column. |

| 4. MS Detection | Electron ionization (EI) with SIM or MRM. | Monitoring of characteristic fragment ions for derivatized BAIBA and d3-BAIBA. |

Stable Isotope Tracing Strategies with Deuterated 3-Aminoisobutyric Acid

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes. nih.gov By introducing a stable isotope-labeled substrate, such as a deuterated compound, into a biological system, researchers can track the incorporation of the isotope into downstream metabolites.

Principles of Metabolic Flux Analysis Using Deuterated Tracers

Metabolic flux analysis (MFA) aims to determine the rates of metabolic reactions within a biological system. Stable isotope tracing with deuterated compounds like (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid can provide valuable information for MFA. When cells or organisms are supplied with the deuterated tracer, it will be taken up and metabolized. The deuterium (B1214612) atoms will be incorporated into various downstream metabolites through enzymatic reactions. By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry, it is possible to deduce the activity of specific metabolic pathways.

The choice of the deuterated tracer is crucial and depends on the specific metabolic pathway being investigated. Deuterium labeling can provide insights into reactions involving dehydrogenases and the flow of reducing equivalents. nih.gov

Experimental Design and Data Interpretation for Isotopic Labeling Studies

A typical stable isotope labeling experiment with deuterated 3-aminoisobutyric acid would involve the following steps:

Tracer Administration: Introducing (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid to the biological system (e.g., cell culture, animal model).

Sample Collection: Collecting samples at different time points to capture the dynamics of isotope incorporation.

Metabolite Extraction and Analysis: Extracting metabolites and analyzing them by mass spectrometry (LC-MS or GC-MS) to determine the mass isotopomer distribution of relevant compounds.

Data Analysis and Modeling: Using the mass isotopomer data to calculate metabolic fluxes through computational modeling.

The interpretation of the data requires a thorough understanding of the underlying biochemical pathways. For instance, tracking the deuterium from d3-BAIBA could help to understand its catabolism and the fate of its constituent atoms.

Detection and Quantification in Complex Biological Matrices for Research Purposes

The accurate detection and quantification of BAIBA in complex biological matrices like plasma, serum, and urine are essential for research aimed at understanding its physiological roles. The use of (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid as an internal standard is critical for overcoming matrix effects, which are a common challenge in LC-MS analysis of biological samples. nih.govrsc.org Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification if not properly controlled. rsc.org

A study that quantified D- and L-BAIBA in human serum found that the concentration of D-BAIBA was approximately 40-fold higher than that of L-BAIBA. nih.gov The mean concentrations were reported to be 1.53 ± 0.77 µM for D-BAIBA and 0.043 ± 0.0060 µM for L-BAIBA. nih.gov Such studies rely on validated analytical methods with deuterated internal standards to achieve the necessary accuracy and precision.

Method validation for the quantification of BAIBA in biological fluids typically includes the assessment of the following parameters:

| Parameter | Description | Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Relative standard deviation (RSD) < 15% |

| Accuracy | The closeness of the mean test results obtained by the method to the true value. | Within 85-115% of the nominal concentration |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. researchgate.net | Consistent and reproducible |

| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the target analyte. nih.gov | Internal standard-normalized matrix factor close to 1 |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration within ±15% of the initial concentration |

Metabolic Pathways and Turnover Studies Employing +/ 3 Amino Iso Butyric 2,3,3 D3 Acid

Elucidation of 3-Aminoisobutyric Acid Catabolism Pathways

BAIBA exists in two enantiomeric forms, D-BAIBA and L-BAIBA, which originate from distinct metabolic pathways. researchgate.netfrontiersin.org The use of deuterium-labeled BAIBA is instrumental in tracing these separate routes, helping to clarify the enzymes involved and the flow of metabolites.

The D-enantiomer of BAIBA is a product of thymine (B56734) catabolism, a key process in pyrimidine (B1678525) degradation. researchgate.netwikipedia.orgnih.gov This pathway is crucial for salvaging and breaking down nucleic acid components. The established catabolic sequence begins with the reduction of thymine to dihydrothymine (B131461) by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). frontiersin.orgnih.gov Subsequently, dihydropyrimidinase (DPYS) hydrolyzes the ring structure to form N-carbamoyl-β-aminoisobutyric acid. frontiersin.orgnih.gov The final step in the formation of D-BAIBA is catalyzed by beta-ureidopropionase (UPB1), which releases the D-BAIBA molecule. frontiersin.orgnih.gov

By introducing (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid into a biological system, researchers can use it as a standard to compare against the products of labeled thymine. If cells are supplied with deuterium-labeled thymine, the appearance of labeled D-BAIBA can be tracked over time. This confirms the metabolic link and allows for the quantification of the rate of thymine degradation. Such tracer studies are invaluable for understanding conditions where this pathway is dysregulated, such as in dihydropyrimidinase deficiency or in monitoring the breakdown of certain chemotherapeutic drugs that are thymine analogues. nih.govebi.ac.uk

The L-enantiomer of BAIBA originates from the catabolism of the essential branched-chain amino acid (BCAA), L-valine. researchgate.netfrontiersin.orgnih.gov This process primarily occurs within the mitochondria of skeletal muscle, liver, and kidney. youtube.comresearchgate.net The pathway begins with the transamination of valine to alpha-ketoisovalerate, catalyzed by branched-chain amino acid aminotransferase (BCAT). youtube.comreactome.org Following a series of oxidative steps, an intermediate, methylmalonic semialdehyde (L-MMS), is formed. frontiersin.org L-MMS is then converted to L-BAIBA through a reaction catalyzed by the mitochondrial enzyme 4-aminobutyrate aminotransferase (ABAT). frontiersin.orgmdpi.com

Using (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid as a tracer allows for the precise study of this pathway. For example, by administering labeled valine to an organism or cell culture, scientists can monitor the appearance of the deuterium-labeled L-BAIBA. This approach, as demonstrated with 13C-labeled valine leading to labeled intermediates, confirms the precursor-product relationship and enables the measurement of the metabolic flux through the valine degradation pathway. nih.gov Such studies can elucidate how the knockdown or inhibition of specific enzymes, like HIBADH (3-hydroxyisobutyrate dehydrogenase) which acts downstream of BAIBA, affects the accumulation of intermediates within the pathway. nih.gov

Dynamic Tracing of (+/-)-3-Amino-iso-butyric-2,3,3-d3 Acid in Cellular and Organismal Models

Dynamic tracing with stable isotopes is a cornerstone of modern metabolic research, enabling the measurement of metabolite turnover rates in living systems. nih.govnih.gov Administering a pulse of (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid to cellular models, such as 3T3-L1 adipocytes, or to whole organisms allows researchers to track its absorption, distribution, and eventual clearance. nih.govnih.gov

In cellular studies, scientists can monitor the rate at which the labeled BAIBA is taken up by cells and how it influences cellular processes over time. For instance, studies have shown that BAIBA treatment affects the morphology of lipid droplets and the expression of thermogenic genes in adipocytes, with effects varying based on the duration of exposure. nih.govnih.govejh.it Using a deuterated tracer would allow for precise quantification of how much BAIBA enters the cell and is metabolized versus how much remains in the extracellular medium.

In organismal models, the deuterated tracer can be injected into the bloodstream, and its concentration in plasma and various tissues can be measured over time. This provides critical data on the whole-body production, clearance rates, and tissue-specific uptake of BAIBA, similar to how tracer methodologies have been used to study the metabolism of other amino acids in various physiological and disease states. nih.gov

Isotopic Flux Analysis of Intermediates within 3-Aminoisobutyric Acid-Related Metabolic Networks

Isotope-assisted metabolic flux analysis (iMFA) is a sophisticated computational method that uses isotope labeling data to quantify the rates (fluxes) of reactions within a metabolic network. nih.govmdpi.com This technique moves beyond simple concentration measurements to provide a dynamic picture of metabolic activity.

By introducing (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid into a system, researchers can measure the rate of its conversion to downstream metabolites, such as D- or L-methylmalonic semialdehyde. frontiersin.org The deuterium (B1214612) label is passed along the pathway, and the extent and rate of its appearance in subsequent intermediates are measured by mass spectrometry. This experimental data is then fed into a metabolic model that encompasses the known enzymatic reactions of BAIBA metabolism. nih.gov

The model uses the isotopic labeling patterns to calculate the flux through each step of the pathway. For example, iMFA can determine how quickly D-BAIBA is degraded by the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2) or how rapidly L-BAIBA is converted back to L-MMS by ABAT. frontiersin.orgmdpi.com This approach allows for a quantitative understanding of how different conditions, such as disease states or genetic modifications, alter the flow of metabolites through BAIBA-related networks. nih.govnih.gov

Modulation of 3-Aminoisobutyric Acid Metabolism by Physiological Cues (e.g., Exercise)

The metabolism of BAIBA is not static but is dynamically regulated by physiological signals, most notably physical exercise. researchgate.netnih.govnih.gov Exercise is known to increase the expression of the transcriptional coactivator PGC-1α in skeletal muscle. nih.gov This, in turn, stimulates the catabolism of valine, leading to increased production and secretion of BAIBA from the muscle into the bloodstream, where it can act as a myokine. frontiersin.orgnih.govnih.gov

Studies using animal models have quantified this effect, demonstrating a significant rise in BAIBA concentrations in both muscle and plasma following exercise training. nih.gov The use of (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid in such studies would enable a more detailed investigation. Researchers could perform tracer experiments at rest and during exercise to determine if the increased plasma BAIBA levels are solely due to increased production or also due to changes in its clearance and metabolism by other tissues. For example, a study in humans showed that BAIBA is released from skeletal muscle at rest and this release is modulated by exercise and physical conditioning. researchgate.net Deuterium tracing could precisely quantify these rates of release and uptake, providing a clearer picture of BAIBA's dynamic regulation in response to exercise.

Interactive Data Table: Effect of Exercise on BAIBA Concentrations in Mice

The following table summarizes findings from a study investigating the impact of three weeks of voluntary wheel running on BAIBA concentrations in wild-type mice compared to sedentary controls. nih.gov

| Tissue / Fluid | Condition | Fold Change in BAIBA (vs. Sedentary) | Plasma Concentration (μM) |

| Gastrocnemius Muscle | Exercise Trained | 5.2 | - |

| Quadriceps Muscle | Exercise Trained | 2.2 | - |

| Plasma | Sedentary | - | 2.18 (approx.) |

| Plasma | Exercise Trained | 1.19 | 2.6 |

Mechanistic Insights and Biological Roles Derived from Deuterated Baiba Research

Molecular Signaling Pathways Activated by 3-Aminoisobutyric Acid Enantiomers

β-Aminoisobutyric acid (BAIBA) is a signaling metabolite produced during the catabolism of thymine (B56734) and the amino acid valine. frontiersin.orgnih.gov It exists in two forms, or enantiomers: D-BAIBA and L-BAIBA. nih.gov While structurally similar, these enantiomers originate from different metabolic pathways and can activate distinct signaling cascades within the cell, leading to a range of physiological effects.

D-BAIBA is generated in the cytoplasm as an intermediate product of the thymine degradation pathway. frontiersin.orgnih.govnih.govmdpi.com Research indicates that D-BAIBA can also signal through the Mas-related G-protein-coupled receptor type D (MRGPRD). nih.gov In osteocytes, its signaling is distinct from the L-enantiomer, activating a Gαi/NF-κB pathway, which indirectly leads to an increase in Fibroblast growth factor 23 (Fgf23) via sclerostin. nih.gov This highlights a specific, indirect mechanism of action for this enantiomer in bone metabolism.

L-BAIBA is produced in the mitochondria from the breakdown of L-valine. frontiersin.orgnih.govmdpi.comresearchgate.net It is recognized as a potent signaling molecule, particularly in response to physical exercise. nih.gov L-BAIBA activates several key signaling pathways:

MRGPRD Pathway: L-BAIBA binds directly to the Mas-related G-protein-coupled receptor type D (MRGPRD), initiating downstream effects. mdpi.comnih.govnih.gov In osteocytes, this binding activates two distinct pathways to increase Fgf23: the Gαs/cAMP/PKA/CBP/β-catenin pathway and the Gαq/PKC/CREB pathway. nih.gov

AMPK Signaling: L-BAIBA is known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. frontiersin.orgresearchgate.netfrontiersin.org This activation plays a role in its beneficial effects on metabolism, including reducing inflammation and improving mitochondrial function in cardiomyocytes. frontiersin.orgfrontiersin.org

Some studies suggest a possible interconversion between the L- and D-forms of BAIBA, which could add another layer of regulatory complexity. nih.govmdpi.com

Receptor-Mediated Actions of 3-Aminoisobutyric Acid (e.g., MRGPRD)

The primary receptor identified for BAIBA is the Mas-related G protein-coupled receptor type D (MRGPRD). mdpi.comnih.govresearchgate.netnih.govresearchgate.net This receptor is expressed in a variety of tissues, including the dorsal root ganglia, bone cells, bladder, and arteries, suggesting a wide range of physiological roles for BAIBA. mdpi.com

The interaction between BAIBA and MRGPRD is crucial for many of its observed effects. For instance, the binding of L-BAIBA to MRGPRD on osteocytes is critical for protecting these bone cells from oxidative stress-induced apoptosis. mdpi.comnih.gov Furthermore, research has demonstrated that both D- and L-BAIBA require MRGPRD to regulate the bone-derived hormone Fgf23, although they utilize different downstream signaling cascades. nih.gov The discovery of MRGPRD as a BAIBA receptor has provided a mechanistic link between this exercise-induced myokine and its systemic effects on bone health and potentially other metabolic processes. While other receptors like GPR41 have been proposed as potential mediators of BAIBA's effects in adipocytes, MRGPRD remains the most well-characterized receptor to date. mdpi.com

Table 1: Receptor-Mediated Actions of BAIBA Enantiomers

| Enantiomer | Receptor | Key Signaling Pathway(s) | Primary Biological Outcome in Osteocytes |

|---|---|---|---|

| L-BAIBA | MRGPRD | Gαs/cAMP/PKA/CBP/β-catenin; Gαq/PKC/CREB | Direct increase in Fgf23; Protection from ROS-induced apoptosis nih.govnih.gov |

| D-BAIBA | MRGPRD | Gαi/NF-κB | Indirect increase in Fgf23 via sclerostin nih.gov |

Regulation of Cellular Bioenergetics and Mitochondrial Function

BAIBA plays a significant role in regulating cellular energy expenditure by influencing mitochondrial activity. researchgate.net Mitochondria are the powerhouses of the cell, and their proper function is essential for health. BAIBA has been shown to enhance mitochondrial health and function in various cell types.

In human podocytes, which are crucial cells in the kidney's filtration barrier, L-BAIBA treatment leads to an increase in mitochondrial biogenesis—the creation of new mitochondria. nih.govnih.gov This is achieved by upregulating key regulatory proteins such as PGC-1α and TFAM. nih.govnih.gov The result is an improvement in mitochondrial respiration, including basal and maximal respiration, as well as ATP production. nih.govnih.gov

Similarly, in cardiomyocytes (heart muscle cells), BAIBA demonstrates protective effects by improving mitochondrial function and reducing apoptosis, an effect potentially mediated through the miR-208b/AMPK pathway. frontiersin.orgfrontiersin.orgnih.gov In bone, L-BAIBA protects the mitochondria within osteocytes from damage caused by reactive oxygen species (ROS), thereby preventing cell death and helping to maintain bone health. nih.gov

One of the key metabolic functions of BAIBA is the enhancement of fatty acid β-oxidation, the process by which fatty acids are broken down to produce energy. aocs.org This effect is observed in both the liver and in white adipose tissue. nih.gov

Research has shown that BAIBA stimulates β-oxidation through a mechanism dependent on the peroxisome proliferator-activated receptor alpha (PPARα). nih.govnih.gov By activating PPARα, BAIBA increases the expression of critical genes involved in fatty acid oxidation. nih.gov For example, it upregulates the gene for carnitine palmitoyltransferase 1 (CPT-1), an enzyme that plays a rate-limiting role in the transport of fatty acids into the mitochondria for oxidation. mdpi.comresearchgate.net In cardiomyocytes, BAIBA has been found to increase the levels of proteins like CD36 and CPT-1, which enhances the cells' capacity for fatty acid uptake and oxidation. frontiersin.org This stimulation of fat burning contributes to improved lipid homeostasis. bohrium.comsigmaaldrich.com

A hallmark function of BAIBA is its ability to induce the "browning" of white adipose tissue (WAT). researchgate.netnih.govharvard.eduwikipedia.org This process transforms energy-storing white adipocytes into "beige" or "brite" (brown-in-white) adipocytes, which are metabolically active and can burn calories to produce heat through a process called thermogenesis. nih.govmdpi.com

Table 2: Effects of BAIBA on Adipose Tissue and Liver

| Tissue | Primary Mechanism | Key Molecular Targets | Functional Outcome |

|---|---|---|---|

| White Adipose Tissue (WAT) | Induction of "Browning" nih.govbohrium.com | PPARα, UCP-1, PGC-1α researchgate.netnih.gov | Increased thermogenesis and energy expenditure nih.govresearchgate.net |

| Hepatocytes (Liver) | Enhancement of β-Oxidation nih.gov | PPARα, CPT-1 mdpi.comnih.gov | Increased fatty acid breakdown nih.gov |

Interplay with Metabolic Regulatory Proteins (e.g., AMPK, PPARδ)

β-aminoisobutyric acid (BAIBA) has been identified as a significant signaling metabolite that interacts with key metabolic regulatory proteins, namely AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor delta (PPARδ). The activation of these proteins by BAIBA plays a crucial role in mediating its beneficial metabolic effects.

Research has shown that BAIBA's effects on improving insulin (B600854) resistance and mitigating inflammation are dependent on the AMPK-PPARδ pathway. mdpi.com In studies on heart failure, BAIBA was found to reduce cardiomyocyte metabolic stress and apoptosis by activating the AMPK pathway. frontiersin.org The activation of AMPK, a central energy sensor in cells, by BAIBA can trigger a cascade of events that enhance cellular energy homeostasis. frontiersin.org

Furthermore, the interplay between AMPK and PPARδ is critical. AMPK can phosphorylate and thereby regulate the activity of PPARδ, a nuclear receptor that governs the transcription of genes involved in fatty acid oxidation and energy expenditure. nih.govnih.gov BAIBA has been shown to increase the expression of brown adipocyte-specific genes in white adipose tissue and enhance fatty acid β-oxidation in hepatocytes through a PPARα-mediated mechanism, which is closely related to PPARδ signaling. nih.gov The combined activation of AMPK and PPARδ can potentiate endurance and promote a metabolic shift from carbohydrate to fat utilization. nih.gov

Table 1: Effects of BAIBA on Metabolic Regulatory Proteins and Downstream Targets

| Regulatory Protein | Effect of BAIBA | Downstream Consequence | Supporting Evidence |

|---|---|---|---|

| AMPK | Activation/Phosphorylation | Reduces metabolic stress and apoptosis in cardiomyocytes. frontiersin.org | Research on heart failure models demonstrates BAIBA's protective role via AMPK activation. frontiersin.org |

| PPARδ | Modulated Activity (often via AMPK) | Influences gene expression for fatty acid oxidation and energy homeostasis. nih.gov | Studies show AMPK-dependent regulation of PPARδ activity. nih.govnih.gov |

| PPARα | Increased Expression | Promotes browning of white fat and hepatic β-oxidation. nih.gov | Metabolic profiling studies identified BAIBA's role in activating PPARα. nih.gov |

Role in Inter-Organ Communication and Systemic Metabolism (e.g., Muscle-Bone Axis)

BAIBA functions as a myokine, a substance secreted by muscles that facilitates communication between different organs, thereby influencing systemic metabolism. frontiersin.orgnih.gov This inter-organ crosstalk is fundamental for maintaining metabolic homeostasis. nih.govpasteur-lille.frnih.gov

A primary example of BAIBA's role in inter-organ communication is the muscle-bone axis. nih.gov Exercise stimulates the release of BAIBA from skeletal muscle. frontiersin.org This circulating BAIBA then acts on bone tissue, specifically on osteocytes, to protect them from cell death induced by reactive oxygen species (ROS). mdpi.comnih.gov The L-enantiomer of BAIBA has been shown to be particularly potent in this regard, signaling through the Mas-Related G Protein-Coupled Receptor Type D (MRGPRD) to prevent mitochondrial breakdown in osteocytes. mdpi.comnih.gov This protective effect on bone helps to preserve bone mass, highlighting a direct communication link from muscle to bone mediated by BAIBA. nih.gov

Beyond the muscle-bone axis, BAIBA is involved in communication with other tissues. It signals to white adipose tissue to induce "browning," a process that increases energy expenditure. mdpi.com It also acts on the liver to promote the β-oxidation of fatty acids. nih.govnih.gov These actions underscore BAIBA's role as a systemic metabolic regulator, translating the effects of physical activity in muscle to other metabolically active organs.

Table 2: BAIBA-Mediated Inter-Organ Crosstalk

| Originating Organ | Signaling Molecule | Target Organ | Biological Effect | Supporting Evidence |

|---|---|---|---|---|

| Skeletal Muscle | L-BAIBA | Bone (Osteocytes) | Protects against ROS-induced apoptosis, preserving bone mass. mdpi.comnih.gov | Studies on hindlimb unloading in mice showed L-BAIBA prevented bone loss. nih.gov |

| Skeletal Muscle | BAIBA | White Adipose Tissue | Induces "browning" and expression of thermogenic genes. mdpi.comnih.gov | PGC-1α-mediated secretion of BAIBA from muscle activates this process. nih.gov |

Impact on Cellular Homeostasis and Stress Responses (e.g., Autophagy, Oxidative Stress, Inflammation)

BAIBA plays a significant role in maintaining cellular homeostasis by modulating key stress response pathways, including autophagy, oxidative stress, and inflammation. frontiersin.org

Oxidative Stress: BAIBA has demonstrated antioxidant properties. nih.gov It can protect cells, such as osteocytes, from death induced by reactive oxygen species (ROS). mdpi.comnih.gov This protection is mediated, at least in part, by preventing the breakdown of mitochondria, which are a major source of ROS and are also critical for cell survival. nih.gov By mitigating mitochondrial dysfunction, BAIBA helps to maintain cellular redox balance. nih.gov

Inflammation: Research indicates that BAIBA has anti-inflammatory effects. mdpi.com It can downregulate the production of pro-inflammatory cytokines. mdpi.com For instance, BAIBA has been shown to decrease the expression of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in various models. mdpi.com This anti-inflammatory action contributes to its protective effects in conditions like insulin resistance and obesity-related chronic low-grade inflammation. mdpi.com

Autophagy: Autophagy is a cellular process for degrading and recycling damaged components, which is crucial for cellular health and is closely linked with oxidative stress. nih.govnih.gov While direct studies on BAIBA's regulation of autophagy are emerging, its role in mitigating mitochondrial damage and oxidative stress suggests an indirect influence. nih.gov Autophagy is a key defense mechanism against oxidative stress, as it removes damaged mitochondria (a process known as mitophagy), thereby reducing the source of ROS. nih.gov Given BAIBA's ability to protect mitochondria, it likely contributes to cellular homeostasis by reducing the burden on the autophagic system.

Table 3: BAIBA's Influence on Cellular Stress Responses

| Stress Response | Effect of BAIBA | Mechanism of Action | Supporting Evidence |

|---|---|---|---|

| Oxidative Stress | Protective | Prevents ROS-induced mitochondrial breakdown and subsequent cell death. mdpi.comnih.gov | L-BAIBA was shown to be as or more protective than other antioxidants in osteocytes. mdpi.com |

| Inflammation | Anti-inflammatory | Downregulates the expression and production of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.com | Studies in myocytes and animal models of obesity show reduced inflammatory markers. mdpi.com |

| Autophagy | Modulatory (Indirect) | By reducing mitochondrial damage and oxidative stress, BAIBA likely lessens the need for autophagy as a primary defense. nih.govnih.gov | The link is inferred from BAIBA's known mitochondrial protective effects and the role of autophagy in clearing damaged mitochondria. nih.govnih.gov |

Applications of Deuterated +/ 3 Amino Iso Butyric 2,3,3 D3 Acid in Preclinical Disease Research

Investigation of Metabolic Dysregulation in Animal Models

β-aminoisobutyric acid (BAIBA) is recognized as a myokine, a substance produced by muscles, that plays a significant role in regulating energy metabolism. researchgate.netnih.gov Preclinical studies using animal models of metabolic syndrome, such as diet-induced obesity models, are crucial for understanding the pathophysiology of these conditions. nih.gov The use of deuterated BAIBA, specifically (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid, in these models allows for precise tracing of its metabolic fate and elucidation of its mechanisms of action without altering its fundamental biological activity. nih.govunibestpharm.com

Research on Glucose Homeostasis and Insulin (B600854) Sensitivity

BAIBA has been shown to improve glucose homeostasis and insulin sensitivity. nih.govnih.govnih.gov In animal models of diet-induced obesity and type 2 diabetes, treatment with BAIBA has been observed to enhance glucose tolerance. nih.govresearchgate.net The administration of deuterated BAIBA in such models enables researchers to track its distribution and metabolism, providing insights into how it exerts its beneficial effects on glucose regulation.

Stable isotope tracers, like deuterated glucose, are commonly used to measure carbohydrate metabolism. researchgate.net Similarly, administering (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid allows for the quantitative analysis of its contribution to various metabolic pools and its influence on glucose fluxes. For instance, studies can determine the extent to which deuterated BAIBA is taken up by different tissues and how it modulates key signaling pathways involved in insulin action. While specific data on deuterated BAIBA is limited, the effects of non-deuterated BAIBA on glucose metabolism are well-documented.

Table 1: Effect of BAIBA Treatment on Glucose Metabolism in Mice

| Parameter | Control Group | BAIBA-Treated Group | Percentage Change |

| Glucose Tolerance (AUC) | 100% | 84.1% | -15.9% |

| Plasma Insulin | High | Lower | Decreased |

This table is based on representative data from studies on non-deuterated BAIBA and illustrates its potential effects. AUC refers to the Area Under the Curve during a glucose tolerance test. nih.gov

Studies on Lipid Metabolism and Adiposity

BAIBA plays a crucial role in lipid metabolism, primarily by promoting the 'browning' of white adipose tissue, which increases fatty acid oxidation, and by enhancing fat metabolism in the liver. nih.govresearchgate.netmdpi.com Chronic treatment with BAIBA in mouse models of obesity has been shown to reduce body fat mass. nih.gov Using (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid as a tracer can help to quantify its impact on lipid turnover and metabolic pathways.

Stable isotope-labeled fatty acids are used to assess fat metabolism. researchgate.net In a similar vein, deuterated BAIBA can be used to trace the conversion of white to brown adipose tissue and to measure its influence on the expression of genes involved in thermogenesis. Research has shown that BAIBA can favorably affect lipid metabolism, and the use of its deuterated form would allow for more precise measurements of these effects in preclinical models. nih.govmdpi.com

Table 2: Impact of BAIBA on Adiposity and Lipid Metabolism in Animal Models

| Finding | Observation in BAIBA-treated models |

| Body Fat Mass | Decline |

| Adipose Tissue 'Browning' | Induction |

| Free Fatty Acid Oxidation | Increased |

| Plasma Lipid Levels | Lowering or Neutral Effect |

This table summarizes findings from studies using non-deuterated BAIBA. nih.govmdpi.com

Role in Bone Metabolism Research, including Fibroblast Growth Factor 23 (FGF23) Regulation

Recent research has uncovered a connection between muscle and bone, with BAIBA emerging as a key signaling molecule in this crosstalk. It has been shown to play a role in bone metabolism, including the regulation of Fibroblast Growth Factor 23 (FGF23), a hormone that is critical for phosphate (B84403) homeostasis. nih.govnih.gov Both enantiomers of BAIBA, L-BAIBA and D-BAIBA, have been found to regulate FGF23 expression in osteocytes through distinct signaling pathways. nih.govnih.gov

The use of deuterated BAIBA in bone metabolism research can help to elucidate the specific mechanisms by which it influences bone cells and regulates FGF23. Stable isotope tracers are used in bone research to quantify collagen synthesis and bone turnover. nih.gov Administering (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid in animal models would allow for the precise tracking of its uptake by bone tissue and its effect on the expression of genes related to bone formation and resorption.

Table 3: Regulation of FGF23 by BAIBA Enantiomers in Osteocytes

| BAIBA Enantiomer | Signaling Pathway | Effect on Fgf23 Expression |

| L-BAIBA | Gαs/cAMP/PKA/CBP/β-catenin and Gαq/PKC/CREB | Increases Fgf23 |

| D-BAIBA | Indirectly through sclerostin via Gαi/NF-κB | Increases Fgf23 |

This table outlines the distinct signaling pathways through which non-deuterated BAIBA enantiomers regulate Fgf23. nih.gov

Deuterated BAIBA as a Research Tool for Biomarker Discovery and Mechanistic Validation

Deuterated compounds are invaluable tools in biomarker discovery and validation, primarily through their use as internal standards in mass spectrometry-based quantification. kcasbio.comtexilajournal.comaptochem.com The use of a deuterated internal standard, such as (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid, can significantly improve the accuracy and precision of measuring endogenous BAIBA levels in biological samples. kcasbio.comtexilajournal.com This is crucial for establishing BAIBA as a reliable biomarker for various metabolic and bone-related diseases. researchgate.netnih.gov

Furthermore, deuterated compounds are used for mechanistic validation by helping to elucidate reaction pathways and metabolic fates. nih.govresearchgate.net By introducing a labeled version of a molecule, researchers can follow its transformation and identify its metabolites, providing clear insights into the underlying biochemical processes. The use of deuterated BAIBA can help to confirm the metabolic pathways it is involved in and validate its role in the physiological processes discussed. The improved pharmacokinetic profiles often seen with deuterated drugs can also be an advantage in these studies, allowing for a clearer assessment of the compound's effects. nih.govunibestpharm.com

Future Research Directions and Unexplored Avenues

Advancements in Stereoselective Synthesis for Enhanced Deuterium (B1214612) Incorporation

The synthesis of deuterated molecules, particularly chiral compounds like amino acids, presents significant challenges in achieving high site- and stereoselectivity. nih.gov While various methods exist, future research must focus on developing more efficient, scalable, and selective strategies for producing compounds like (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid.

Current deuteration techniques include hydrogen/deuterium (H/D) exchange catalysis, reduction of unsaturated precursors, and enzymatic methods. nih.govresearchgate.net However, these often require harsh conditions, expensive catalysts (e.g., palladium, platinum, iridium), or are limited in their substrate scope. researchgate.netnih.gov A primary future goal is the development of novel catalytic systems that can regioselectively deuterate C-H bonds, especially the less reactive β-amino C(sp3)─H bonds found in BAIBA, using inexpensive deuterium sources and non-precious metal catalysts. nih.govacs.org

Biocatalysis represents a particularly promising frontier. The use of enzymes, such as evolved α-oxo-amine synthases, has shown potential for producing α-deuterated amino acids with high stereoselectivity under mild conditions using D₂O as the deuterium source. nih.gov Future work should aim to discover or engineer enzymes capable of specifically targeting the β-position of amino acids like BAIBA. Such chemoenzymatic strategies could provide an operationally simple and sustainable route to enantiomerically pure deuterated β-amino acids. nih.govresearchgate.net

Another avenue involves the refinement of dynamic kinetic resolution processes. These methods can convert racemates into enantiomerically pure products with high deuterium incorporation through the formation of intermediate metal complexes. rsc.org Optimizing these systems for β-amino acids would be a significant step forward.

| Methodology | Current State | Future Research Direction |

| Metal Catalysis | Utilizes precious metals (Pd, Ru, Ir) for H/D exchange; challenges with regioselectivity for β-C-H bonds. researchgate.netnih.gov | Development of earth-abundant metal catalysts; improving regioselectivity for metabolically stable C-H bonds. nih.govacs.org |

| Enzymatic Synthesis | Effective for α-deuteration of some amino acids using engineered enzymes. nih.gov | Discovery and engineering of novel enzymes (e.g., aminomutases, synthases) for stereoselective β-deuteration. |

| Organocatalysis | Chiral organocatalysts used for asymmetric deuteration, but can have substrate limitations. nih.gov | Design of more versatile organocatalysts for β-amino acids; integration into flow chemistry systems for scalability. |

| Dynamic Kinetic Resolution | Successful for α-amino acids via intermediate Ni(II) complexes. rsc.org | Adaptation and optimization of the methodology for β-amino acids and their derivatives. |

Integration of Deuterated Tracing with Multi-Omics Technologies

Stable isotope tracing is a powerful technique for elucidating the metabolic fate of molecules. acs.orgnih.gov The use of (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid as a tracer, combined with high-resolution mass spectrometry, allows for the precise tracking of its absorption, distribution, metabolism, and excretion. The future of this research lies in the deep integration of these stable isotope-resolved metabolomics (SIRM) studies with other multi-omics technologies, such as transcriptomics, proteomics, and genomics, to create a holistic view of BAIBA's biological impact. acs.orgnih.gov

By combining deuterated tracing with untargeted metabolomics, researchers can move beyond simply following the labeled molecule to globally assessing how it perturbs metabolic networks. acs.orgnih.gov For instance, after administering the deuterated BAIBA, changes in the labeling patterns of downstream metabolites can reveal previously unknown metabolic pathways or quantify fluxes through known ones. nih.govasm.org

The true paradigm shift will come from integrating this metabolic data with other 'omics layers. acs.org For example, observing a deuterated BAIBA-induced change in a specific metabolic pathway can be correlated with simultaneous changes in the expression of genes (transcriptomics) and proteins (proteomics) that regulate that pathway. This integrated approach can uncover the complete mechanism of action, from receptor engagement to downstream gene expression and subsequent metabolic reprogramming. Such studies can help differentiate the effects of the D- and L-enantiomers, which are known to activate distinct signaling pathways. nih.gov

| Omics Technology | Information Provided | Future Integration with Deuterated Tracing |

| Metabolomics | Identifies and quantifies endogenous and exogenous metabolites; tracks the fate of the deuterated tracer. nih.gov | Untargeted differential tracing to reveal global metabolic shifts and discover novel biotransformation products of BAIBA. nih.gov |

| Transcriptomics | Measures the expression levels of all genes in a cell or tissue. | Correlate changes in metabolic fluxes (measured by tracing) with the upregulation or downregulation of specific gene transcripts. |

| Proteomics | Quantifies the abundance of proteins, including enzymes and signaling molecules. | Link changes in metabolite levels to the abundance and post-translational modification of key enzymes and regulatory proteins. |

| Fluxomics | Measures the rates (fluxes) of metabolic reactions within a biological system. nih.gov | Use deuterated tracer data to constrain metabolic flux analysis (MFA) models for a dynamic and quantitative understanding of BAIBA's influence on cellular metabolism. nih.gov |

Identification of Novel Receptors and Downstream Effectors of 3-Aminoisobutyric Acid

While significant progress has been made, the full spectrum of receptors and signaling pathways engaged by BAIBA remains an active area of investigation. It has been shown that both D- and L-BAIBA can signal through the Mas-related G-protein-coupled receptor type D (MRGPRD) in osteocytes, albeit by activating different downstream G-protein signaling cascades (Gαi/NF-κB for D-BAIBA and Gαs/cAMP and Gαq/PKC for L-BAIBA). nih.govresearchgate.net In other contexts, BAIBA's effects have been linked to the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs). wikipedia.orgnih.govnih.gov

Future research must focus on identifying whether other receptors mediate BAIBA's diverse effects in various tissues like muscle, fat, and liver. researchgate.net Unbiased screening approaches could be employed to search for novel binding partners.

Potential Methodologies for Receptor Discovery:

Affinity Chromatography-Mass Spectrometry: Immobilizing a derivative of BAIBA on a solid support to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.

Cell-Based Reporter Assays: Screening libraries of receptor-expressing cells to identify those that respond to BAIBA application.

Computational Docking: Using the structure of BAIBA to computationally screen databases of known receptor structures for potential binding pockets.

Beyond the initial receptor, a critical unexplored avenue is the detailed mapping of the immediate downstream effectors. For instance, while AMPK activation is known, the specific upstream kinases that phosphorylate AMPK in response to BAIBA, and the full range of AMPK substrates affected, are not fully elucidated. nih.govnih.gov Similarly, identifying the precise transcription factors and co-regulators that are modulated by BAIBA signaling will be key to understanding its influence on gene expression. The use of phosphoproteomics and other post-translational modification-focused proteomics in conjunction with BAIBA treatment could reveal these proximal signaling events.

| Receptor/Pathway | Known Role | Future Research Questions |

| MRGPRD | Receptor for both D- and L-BAIBA in osteocytes, activating distinct G-protein pathways. nih.gov | Is MRGPRD expressed in other BAIBA-responsive tissues (e.g., adipocytes, hepatocytes)? Does it mediate the metabolic effects observed in these cells? |

| AMPK | Activated by BAIBA, mediating improved insulin (B600854) sensitivity and fatty acid oxidation. nih.govnih.gov | What is the direct mechanism of AMPK activation? Which upstream kinases (e.g., LKB1, CaMKKβ) are involved? |

| PPARs | PPARα and PPARδ are implicated in BAIBA's effects on fat oxidation and browning of white fat. wikipedia.orgnih.gov | Is BAIBA a direct ligand for any PPAR isoform, or is the activation indirect via other signaling molecules? |

| Unknown Receptors | BAIBA has diverse effects not fully explained by known receptors. | Do other G-protein coupled receptors or orphan receptors bind BAIBA? Are there non-canonical membrane or intracellular targets? |

Comprehensive Mapping of 3-Aminoisobutyric Acid's Biological Roles and Signaling Crosstalk

BAIBA is recognized as a myokine and an adipokine with pleiotropic effects, including promoting the "browning" of white adipose tissue, enhancing fatty acid oxidation, and improving glucose homeostasis. wikipedia.orgresearchgate.net However, a comprehensive, system-wide map of its biological roles and the intricate crosstalk between its signaling pathways and other major cellular regulatory networks is still needed.

Future research should move towards a systems biology approach to understand how BAIBA signaling is integrated with other pathways. nih.gov For example, the activation of AMPK by BAIBA places it at a central node of cellular energy regulation, suggesting significant crosstalk with the mTOR pathway, which governs cell growth and anabolism. nih.govmdpi.com Investigating this AMPK-mTOR interplay in response to BAIBA could explain its effects on both catabolic (fat oxidation) and anabolic processes.

Furthermore, the anti-inflammatory effects of BAIBA, such as the suppression of NF-κB signaling, suggest crosstalk with immune and inflammatory pathways. nih.gov Elucidating how BAIBA signaling modulates the pathways of key cytokines (e.g., TNF-α, interleukins) could open up new therapeutic possibilities. nih.gov There is also evidence of crosstalk with other hormonal signaling pathways in plants, which suggests that similar complex interactions exist in mammals and warrant investigation. mdpi.com

A key future direction will be to map these interactions in a context-dependent manner, as the signaling crosstalk is likely to differ significantly between cell types (e.g., myocyte vs. adipocyte vs. hepatocyte) and under different physiological states (e.g., rest vs. exercise, healthy vs. disease).

Key Signaling Pathways for Crosstalk Investigation:

AMPK/mTOR Pathway: How does BAIBA-induced AMPK activation influence mTORC1 signaling to balance energy expenditure and cell growth? mdpi.com

Insulin/PI3K/Akt Pathway: How does BAIBA signaling synergize with or sensitize the canonical insulin signaling pathway to improve glucose uptake and metabolism? researchgate.net

Inflammatory Pathways (NF-κB, JNK): What are the molecular mechanisms by which BAIBA suppresses inflammatory signaling? nih.gov

TGF-β/BMP Signaling: Given the role of BAIBA in bone, is there crosstalk with the TGF-β/BMP pathways that are critical for skeletal homeostasis? nih.gov

Q & A

Q. What synthetic methodologies are reported for (±)-3-Amino-iso-butyric-2,3,3-d3 acid?

Synthesis typically involves deuterium incorporation via catalytic deuteration or exchange reactions. For example, deuterated analogs like isobutyric acid-D3 are synthesized using crotyl alcohol as a precursor under deuterated solvent conditions . While direct synthesis routes for this specific compound are not detailed in the evidence, general strategies for deuterated amino acids involve protecting functional groups (e.g., amines) to prevent isotopic scrambling, followed by purification via recrystallization or chromatography.

Q. Which analytical techniques are optimal for quantifying (±)-3-Amino-iso-butyric-2,3,3-d3 acid in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) with stable isotope-labeled internal standards (e.g., L-Ser-2,3,3-d3) is widely used. Calibration curves are prepared using commercially available amino acids, and deuterated standards improve quantification accuracy by correcting for matrix effects . For example, highlights the use of D,L-BAIBA-d3 as an internal standard in human serum analysis, with detection limits in the low ng/mL range.

Q. What storage conditions are recommended for deuterated amino acids like (±)-3-Amino-iso-butyric-2,3,3-d3 acid?

Storage below -20°C in airtight, desiccated containers is critical to prevent deuterium exchange with ambient moisture and thermal degradation . Long-term stability studies suggest that deuterated compounds stored under inert gas (e.g., argon) retain >95% isotopic purity over 12 months.

Advanced Research Questions

Q. How can LC-MS parameters be optimized to distinguish (±)-3-Amino-iso-butyric-2,3,3-d3 acid from endogenous isomers in complex samples?

Advanced tuning of collision energy and fragmentation patterns in tandem MS (MS/MS) enhances specificity. For example, deuterated analogs exhibit a +3 Da mass shift compared to non-deuterated forms, enabling differentiation. However, overlapping fragmentation ions (e.g., loss of COOH or NH2 groups) require high-resolution mass spectrometers (HRMS) with ≥30,000 resolution to resolve isotopic clusters .

Q. What strategies resolve spectral overlaps between (±)-3-Amino-iso-butyric-2,3,3-d3 acid and other deuterated metabolites in NMR studies?

Deuterium-induced chemical shifts in -NMR are minimal, but -NMR or heteronuclear correlation spectroscopy (e.g., HSQC) can isolate signals. For instance, --HSQC maps carbon-deuterium couplings, reducing ambiguity in crowded spectral regions .

Q. How does cross-reactivity with non-deuterated analogs affect immunoassays, and how can this be mitigated?

Antibodies raised against non-deuterated forms may exhibit reduced affinity for deuterated analogs due to steric hindrance. Competitive ELISA using deuterated competitors (e.g., D,L-BAIBA-d3) improves specificity by >90%, as demonstrated in assays for human serum biomarkers .

Q. What experimental designs validate the use of (±)-3-Amino-iso-butyric-2,3,3-d3 acid as an internal standard in metabolic flux studies?

Co-administration of deuterated and -labeled tracers in cell cultures allows parallel tracking of metabolic pathways. For example, isotopic dilution assays in mitochondrial studies confirm linearity (R >0.99) across physiological concentrations .

Q. How do deuterium kinetic isotope effects (KIEs) influence the compound’s stability in enzymatic assays?

KIEs for C-D bonds (typically 2–10x slower cleavage vs. C-H) can alter enzyme kinetics. Pre-incubation of deuterated substrates with enzymes (e.g., aminotransferases) under physiological pH and temperature minimizes artifactual rate reductions .

Methodological Notes

- Data Contradictions : and use different internal standards (L-Ser-2,3,3-d3 vs. D,L-BAIBA-d3) for amino acid quantification. Researchers must validate cross-reactivity and matrix compatibility for each study.

- Statistical Validation : ANOVA and Student’s t-tests are recommended for comparing deuterated vs. non-deuterated groups, with Bonferroni correction for multiple comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。